N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound that belongs to the class of oxathiine derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxathiine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-2-chloronicotinamide: Shares the bromophenyl group but differs in the presence of a chloronicotinamide moiety.
2-(2-bromophenyl)ethylamine: Contains the bromophenyl group but lacks the oxathiine ring.
Uniqueness
N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxathiine ring and carboxamide functionality make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14BrNO2S |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H14BrNO2S/c18-13-8-4-5-9-14(13)19-17(20)15-16(22-11-10-21-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
InChI Key |
CEQUNOLEUJOVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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